molecular formula C17H14N2O2 B422356 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide CAS No. 333745-18-9

2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide

Cat. No. B422356
M. Wt: 278.3g/mol
InChI Key: CVNRWJPNNAPGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide is a chemical compound with potential applications in scientific research. It is a member of the indole family of compounds, which are known to have diverse biological activities. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Methodology : A highly efficient method for synthesizing unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives has been developed, showcasing high yields and short reaction times. This methodology is significant for the synthesis of compounds with potential antiproliferative activity against colorectal carcinoma cells (Li et al., 2016).

  • Cytotoxic Activity : Novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives have shown considerable cytotoxic activity against breast cancer cell lines. These findings are crucial for developing new therapeutic agents with improved effectiveness and reduced side effects (Modi et al., 2011).

  • Cancer Cell Line Effectiveness : A series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives have been synthesized, displaying notable cytotoxic activity against various cancer cell lines. These compounds provide a promising foundation for future cancer treatment research (AkgÜl et al., 2013).

Antioxidant Properties

  • Antioxidant Activity Evaluation : Research on N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives indicates significant antioxidant properties. This discovery opens doors for developing new antioxidant agents based on the indole nucleus (Gopi & Dhanaraju, 2020).

Other Applications

  • Anti-inflammatory Potential : Research on 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives indicates potential anti-inflammatory activity, providing insights into new treatment options for inflammatory conditions (Rehman et al., 2022).
  • Anticonvulsant Activity : Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives highlight their effectiveness as anticonvulsant agents, expanding the scope of therapeutic applications for these compounds (Aktürk et al., 2002).

properties

IUPAC Name

2-(3-formylindol-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-12-13-10-19(16-9-5-4-8-15(13)16)11-17(21)18-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNRWJPNNAPGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332222
Record name 2-(3-formylindol-1-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide

CAS RN

333745-18-9
Record name 2-(3-formylindol-1-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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